molecular formula C20H17Cl2N5O B6528933 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946273-48-9

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B6528933
CAS No.: 946273-48-9
M. Wt: 414.3 g/mol
InChI Key: FITZNIPTROKNRU-UHFFFAOYSA-N
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Description

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a pyridazine ring substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first functionalized with a 2,4-dichlorobenzoyl group. This can be achieved through an acylation reaction where piperazine reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Coupling with Pyridazine: : The functionalized piperazine is then coupled with a pyridazine derivative. This step often involves a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable leaving group on the pyridazine ring, such as a halide.

  • Final Assembly: : The pyridin-4-yl group is introduced through a cross-coupling reaction, such as a Suzuki or Heck reaction, where the pyridazine derivative is coupled with a pyridin-4-yl boronic acid or halide under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes:

    Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing temperature, solvent, and catalyst conditions.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
  • 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
  • 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-5-(pyridin-4-yl)pyridazine

Uniqueness

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the 2,4-dichlorobenzoyl group and the pyridin-4-yl substitution on the pyridazine ring can significantly influence its binding affinity and selectivity towards biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O/c21-15-1-2-16(17(22)13-15)20(28)27-11-9-26(10-12-27)19-4-3-18(24-25-19)14-5-7-23-8-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITZNIPTROKNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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